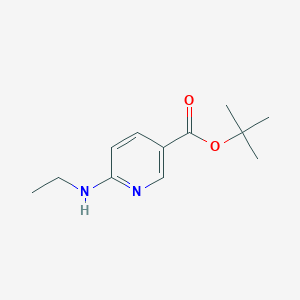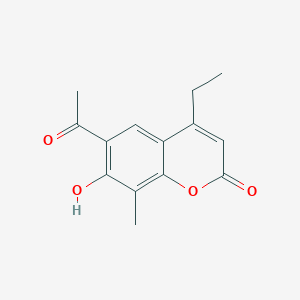![molecular formula C25H31N3O3 B2946333 1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 912914-79-5](/img/structure/B2946333.png)
1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic compound. It contains a benzimidazole group (a bicyclic aromatic compound made up of benzene and imidazole), a pyrrolidinone group (a five-membered lactam), and a methoxyphenoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole core, followed by the addition of the pyrrolidinone and methoxyphenoxy groups. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group is planar due to the conjugation of the benzene and imidazole rings. The pyrrolidinone group would add some three-dimensionality to the molecule, and the methoxyphenoxy group would likely be flexible and able to rotate .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The benzimidazole group is relatively stable but can participate in electrophilic substitution reactions. The pyrrolidinone group could potentially undergo hydrolysis under acidic or basic conditions. The methoxyphenoxy group could potentially undergo reactions at the ether linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .Wissenschaftliche Forschungsanwendungen
Benzimidazole Derivatives in Scientific Research
Benzimidazole derivatives are a class of heterocyclic compounds with a wide range of biological activities and applications in scientific research. They are known for their potential as therapeutic agents due to their antiviral, antifungal, and anticancer properties. For example, benzimidazole derivatives have been explored for their use in treating infectious diseases caused by viruses and fungi, showing significant antiviral and antifungal activities in preclinical studies (Scherer et al., 2020). Additionally, some benzimidazole compounds have been studied for their potential in cancer therapy, demonstrating the ability to inhibit tumor growth and proliferation by targeting specific pathways involved in cancer cell survival and division.
Pyrrolidinone Compounds in Research
Pyrrolidinone is a lactam (a cyclic amide) with a five-membered ring structure, which serves as a core structure for various pharmacologically active compounds. Pyrrolidinone derivatives are of significant interest in medicinal chemistry for their cognitive-enhancing, neuroprotective, and anti-inflammatory properties. Research into pyrrolidinone derivatives has shown potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, by modulating neurotransmitter systems and protecting neuronal cells from damage.
Environmental and Analytical Applications
Beyond their therapeutic applications, compounds similar to 1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one are also used in environmental and analytical chemistry research. For instance, benzimidazole and pyrrolidinone derivatives can serve as analytical markers or reagents in environmental monitoring studies to detect pollutants and toxic substances in various matrices (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
1-butyl-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-3-4-14-27-18-19(17-24(27)29)25-26-22-8-5-6-9-23(22)28(25)15-7-16-31-21-12-10-20(30-2)11-13-21/h5-6,8-13,19H,3-4,7,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCXDKAHHVVZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2946257.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(1-methylpyrazol-4-yl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2946259.png)
![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride](/img/structure/B2946260.png)


![(4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2946264.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2946267.png)
![N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2946272.png)